molecular formula C13H13BrN2O2S B602859 [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine CAS No. 1206108-60-2

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B602859
CAS No.: 1206108-60-2
M. Wt: 341.23g/mol
InChI Key: ROUKETDENHESLU-UHFFFAOYSA-N
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Description

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a bromine atom, two methyl groups, a pyridine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine typically involves the following steps:

    Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

    Pyridine Substitution: The attachment of the pyridine ring to the benzenesulfonamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-2-chloro-3-pyridinyl)-N-(phenylsulfonyl)benzenesulfonamide: A similar compound with a chloro group instead of a dimethyl group.

    4-(5-bromo)pyridinyl pyrazolinone derivatives: Compounds with a pyrazolinone ring instead of a benzenesulfonamide moiety.

Uniqueness

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKETDENHESLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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